![molecular formula C11H17NO B3048522 3-(3-Methylbutoxy)aniline CAS No. 17258-52-5](/img/structure/B3048522.png)
3-(3-Methylbutoxy)aniline
Overview
Description
“3-(3-Methylbutoxy)aniline” is an organic compound with the molecular formula C11H17NO . It is a derivative of aniline, which is an organic compound consisting of a benzene ring attached to an amine group .
Molecular Structure Analysis
The molecular structure of “3-(3-Methylbutoxy)aniline” consists of an aniline group (a benzene ring attached to an amine group) and a 3-methylbutoxy group . The exact structure can be found in chemical databases .
Scientific Research Applications
Organic Synthesis
3-(3-Methylbutoxy)aniline can be used as a starting material or intermediate in organic synthesis . It can be used to synthesize a variety of other organic compounds, contributing to the development of new materials and pharmaceuticals.
Pharmaceutical Development
This compound can be used in the development of pharmaceuticals. The ability to modify the lipophilicity of bio-active compounds through N-methylation makes it particularly interesting for pharmaceutical applications .
Material Science Studies
3-(3-Methylbutoxy)aniline can be used in material science studies. Its unique properties can contribute to the development of new materials with desired characteristics.
Methylation of Anilines
Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
Hydrogen Autotransfer Reactions
This compound can be used in hydrogen autotransfer reactions . These reactions offer an attractive alternative to traditional methods for N-alkylation, which rely on toxic and waste-generating alkylating agents .
Analytical Chemistry
3-(3-Methylbutoxy)aniline can be used in analytical chemistry . It can be analyzed using techniques such as NMR, HPLC, LC-MS, UPLC & more .
properties
IUPAC Name |
3-(3-methylbutoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)6-7-13-11-5-3-4-10(12)8-11/h3-5,8-9H,6-7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZQGOGXVNCCEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586380 | |
Record name | 3-(3-Methylbutoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylbutoxy)aniline | |
CAS RN |
17258-52-5 | |
Record name | 3-(3-Methylbutoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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